6-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(2-fluoro-4-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWZGSVHABHHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692472 | |
| Record name | 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-23-3 | |
| Record name | 3-Pyridinol, 6-(2-fluoro-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261944-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Framework
The Suzuki-Miyaura coupling between a bromopyridine and a 2-fluoro-4-methylphenylboronic acid derivative is the most widely reported method. A representative pathway involves:
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Synthesis of 6-bromopyridin-3-ol :
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Hydroxylation : Direct hydroxylation of 6-bromopyridine via directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by quenching with trimethylborate and oxidative workup (H₂O₂/NaOH).
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Protection : The hydroxyl group is often protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent side reactions during subsequent steps.
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Preparation of 2-fluoro-4-methylphenylboronic acid :
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Bromination : Bromination of 2-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) under radical initiation yields 1-bromo-2-fluoro-4-methylbenzene.
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Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) catalyzed by PdCl₂(dppf)·CH₂Cl₂ generates the boronic ester, which is hydrolyzed to the boronic acid.
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Coupling Reaction :
Optimization and Challenges
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Catalyst Screening : PdCl₂(dppf)·CH₂Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems, improving yields to 82%.
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Solvent Effects : A DME/EtOH mixture (4:1) reduces side-product formation compared to pure DME.
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Temperature : Microwave-assisted heating (120°C, 10 min) accelerates the reaction without compromising yield.
Nucleophilic Aromatic Substitution (SNAr) for Direct Functionalization
Hydroxylation via SNAr
For pyridines pre-functionalized with a leaving group at position 3 (e.g., Cl, F), SNAr with hydroxide offers a direct route:
Limitations
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Electronic Effects : Electron-withdrawing groups at position 6 deactivate the pyridine ring, necessitating harsher conditions that risk decomposition.
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Regioselectivity : Competing substitution at position 2 or 4 occurs in 15–20% of cases.
Transition Metal-Catalyzed C–H Activation
Direct C–H Functionalization
Recent advances leverage palladium-catalyzed C–H borylation to install the 2-fluoro-4-methylphenyl group:
Advantages and Drawbacks
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Atom Economy : Eliminates pre-functionalized pyridine intermediates.
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Selectivity Issues : Competing borylation at position 4 reduces efficiency.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | Bromopyridine + Boronic Acid | 75–82 | ≥99 | High |
| SNAr | Chloropyridine + NaOH | 60–65 | 95 | Moderate |
| C–H Activation | Pyridin-3-ol + Borylation | 55 | 90 | Low |
Key Observations :
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Suzuki-Miyaura coupling remains the most reliable method for large-scale synthesis.
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C–H activation, while innovative, requires further optimization for industrial adoption.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-4-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(2-Fluoro-4-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Pyridin-3-ol Derivatives
Substituent Effects at the 6-Position
The 6-position substituent on the pyridin-3-ol scaffold significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives
Key Findings:
In contrast, 6-(trifluoromethyl)pyridin-3-ol exhibits higher metabolic stability but may suffer from reduced solubility due to its logP value .
Biological Activity Trends :
- Pyridin-3-ol derivatives with aryl substituents (e.g., 4-fluoro-3-methylphenyl in pyrimidin-2-ol) demonstrate enhanced anti-inflammatory and analgesic activities, attributed to improved receptor binding via aromatic interactions . This suggests that the target compound’s aryl group may confer similar benefits.
- Alkyl chain elongation (e.g., ethyl or propyl) at the 6-position, as explored in , improves steric interactions but may reduce aqueous solubility, limiting bioavailability .
Synthetic Accessibility :
- Fluorinated arylpyridines, such as 2-fluoro-5-(4-fluorophenyl)pyridine , are synthesized via cross-coupling reactions, indicating feasible routes for the target compound’s preparation .
- 6-(Trifluoromethyl)pyridin-3-ol is commercially available (≥98% purity), highlighting its established synthetic protocols .
Structural Analogues in Drug Development
- (E)-4-(((3-Chloro-4-fluorophenyl)imino)methyl)-6-ethyl-2-phenylpyridin-3-ol: This analog, documented in a European patent, demonstrates the versatility of pyridin-3-ol scaffolds in forming Schiff bases for kinase inhibition .
Q & A
Q. What are the optimal synthetic routes for 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the fluorinated aryl group to the pyridine core. For example, cross-coupling between 3-hydroxypyridine derivatives and 2-fluoro-4-methylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/H₂O mixture at 80–100°C can yield the target compound . Optimization includes:
- Catalyst screening : Test Pd(OAc)₂, PdCl₂, or ligand-assisted systems (e.g., SPhos) to improve yield.
- Solvent effects : Compare DMF, DMSO, or toluene for reaction efficiency.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use multi-technique validation:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydroxyl at pyridine-3, fluoro/methyl at phenyl-2/4). Look for characteristic shifts: pyridine C3-OH (~160 ppm in ¹³C), aromatic protons (δ 6.5–8.5 ppm in ¹H) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₁FNO: 204.0822).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological screening strategies are recommended for identifying potential therapeutic applications?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates (e.g., ATPase activity for kinases). The fluoro and methyl groups may enhance hydrophobic binding to active sites .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to known antibiotics .
- Cytotoxicity assays : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Dose-response curves (0.1–100 µM) identify IC₅₀ values .
Advanced Research Questions
Q. How does the spatial arrangement of substituents (fluoro, methyl, hydroxyl) influence binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Model interactions with protein targets (e.g., EGFR kinase) using AutoDock Vina. The 2-fluoro-4-methylphenyl group may occupy hydrophobic pockets, while the pyridin-3-ol engages in hydrogen bonding .
- SAR studies : Synthesize analogs (e.g., 6-(3-fluoro-4-methylphenyl) isomer) and compare binding affinities via SPR or ITC. Positional isomerism can alter steric hindrance and target selectivity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-protein dynamics (e.g., GROMACS). Discrepancies may arise from solvation effects or protonation states of the hydroxyl group .
- Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., hydroxylation at the methyl group) that may explain reduced in vivo activity despite strong in vitro results .
Q. How can enantiomeric forms of the compound be synthesized and evaluated for differential bioactivity?
- Methodological Answer :
- Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or synthesize enantiomers via asymmetric catalysis (e.g., BINAP-Ru complexes) .
- Pharmacokinetic comparison : Measure plasma half-life (t₁/₂), clearance, and tissue distribution in rodent models. Fluorinated analogs often show enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
